![molecular formula C17H16N8O B2815847 2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1797775-98-4](/img/structure/B2815847.png)

2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

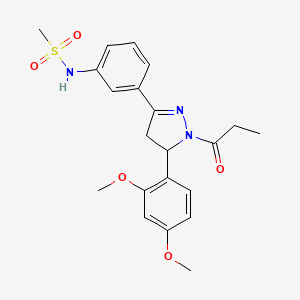

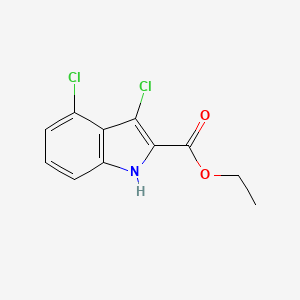

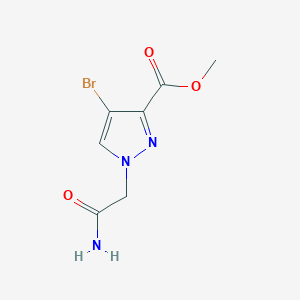

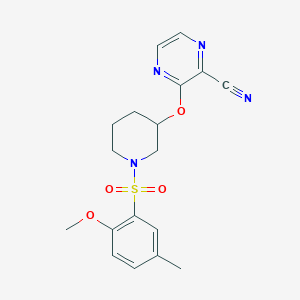

The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of these heterocyclic rings suggests that this compound could have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a copper-catalyzed azide-alkyne cycloaddition, also known as a “click” reaction . The pyrimidine ring could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and pyrimidine rings. The exact structure would depend on the positions of the various substituents on these rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and pyrimidine rings. These rings could participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole and pyrimidine rings. For example, these rings could influence the compound’s solubility, stability, and reactivity .科学的研究の応用

Synthesis and Chemical Properties

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is involved in the synthesis of various heterocyclic compounds demonstrating significant chemical diversity and potential applications in scientific research. Studies have focused on developing efficient synthetic routes for creating pyrazolo[1,5-a]pyrimidines, azolo[3,4-d]pyridiazines, thieno[2,3-b]pyridines, and other derivatives incorporating the triazole moiety. These synthetic strategies often emphasize green chemistry principles, including solvent-free conditions, to enhance sustainability and reduce environmental impact. The synthesized compounds have been fully characterized and tested for antimicrobial activities, with some showing competitive activities against standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).

Antimicrobial Activities

The antimicrobial potential of novel heterocycles derived from the target compound has been extensively investigated. Research has demonstrated the synthesis of new compounds incorporating antipyrine moiety, which were subsequently evaluated for their antimicrobial efficacy. These studies highlight the compound's role in generating molecules with potential application in treating infections, with some newly synthesized heterocycles showing promising antimicrobial properties against various pathogens (Bondock et al., 2008).

Insecticidal Assessment

Further applications include the investigation of insecticidal activities. New heterocycles incorporating a thiadiazole moiety, derived from the compound , have been assessed for their efficacy against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies not only contribute to understanding the compound's potential in pest management but also highlight its role in synthesizing novel agents with specific biological activities (Fadda et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(benzotriazol-1-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8O/c1-11-7-12(2)25(22-11)16-8-15(18-10-19-16)20-17(26)9-24-14-6-4-3-5-13(14)21-23-24/h3-8,10H,9H2,1-2H3,(H,18,19,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHRRFHZSCSTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2815766.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)

![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)

![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2815784.png)

![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)